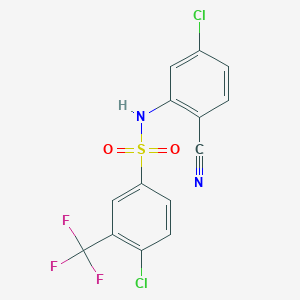

4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

Description

Properties

Molecular Formula |

C14H7Cl2F3N2O2S |

|---|---|

Molecular Weight |

395.2 g/mol |

IUPAC Name |

4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C14H7Cl2F3N2O2S/c15-9-2-1-8(7-20)13(5-9)21-24(22,23)10-3-4-12(16)11(6-10)14(17,18)19/h1-6,21H |

InChI Key |

LDDPIZBSXRFESS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)C#N)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

Introduction of the Chloro and Cyano Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

Reduction: Reduction reactions may target the cyano group, converting it to an amine.

Substitution: The chloro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe in biochemical assays.

Medicine: Potential use as an antimicrobial or anticancer agent.

Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the bacteriostatic effect of sulfonamide drugs.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

- Molecular Formula : C₁₄H₇Cl₂F₃N₂O₂S

- Molecular Weight : 395.19 g/mol

- CAS Registry Number : 1031161-26-8 .

Structural Features :

This compound is a sulfonamide derivative featuring:

- A central benzene ring substituted with chlorine (4-position), trifluoromethyl (3-position), and sulfonamide groups.

- The sulfonamide nitrogen is bonded to a 5-chloro-2-cyanophenyl moiety, introducing electron-withdrawing substituents (Cl and CN) that influence reactivity and binding interactions.

Structural Analogues

The compound shares structural homology with several sulfonamide derivatives, differing primarily in substituent patterns and biological applications. Below is a comparative analysis:

Key Differences and Implications :

Ilacirnon’s pyrrolopyrimidine moiety enables selective binding to CCR2 receptors, a feature absent in simpler aryl-sulfonamides .

Applications: Flusulfamide: Widely used as a soil fungicide due to its nitro group’s stability and bioavailability . Target Compound: Primarily a synthetic intermediate; its cyano group may improve metabolic stability in drug design compared to nitro-containing analogues .

Synthetic Utility: The target compound’s cyanophenyl group offers a handle for further functionalization (e.g., click chemistry via nitrile groups), unlike flusulfamide’s nitro group, which requires reduction for modification .

Physicochemical Properties

| Property | Target Compound | Flusulfamide | Ilacirnon |

|---|---|---|---|

| LogP | ~3.5 (predicted) | 3.8 | 4.2 |

| Solubility | Low in water, soluble in DMF/DMSO | Low aqueous solubility | Moderate in polar aprotic solvents |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C |

Research Findings

- Agrochemical Potential: Sulfonamides with trifluoromethyl groups exhibit broad-spectrum pesticidal activity. For example, flusulfamide inhibits fungal growth by disrupting cell membrane integrity . The target compound’s cyano group may enhance binding to pest-specific enzymes, though empirical data are lacking .

- Pharmaceutical Relevance: Ilacirnon’s CCR2 antagonism highlights the role of sulfonamides in inflammatory diseases. The target compound’s structural flexibility positions it as a candidate for kinase inhibitor development .

Biological Activity

4-Chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance pharmacological properties, including increased potency and selectivity in biological assays.

Chemical Structure and Properties

The molecular formula of 4-Chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is characterized by the following structural components:

- Chlorine atoms : Two chlorine substituents enhance the lipophilicity and biological activity.

- Trifluoromethyl group : This group is associated with improved metabolic stability and increased binding affinity to biological targets.

- Cyanophenyl moiety : This component may contribute to the compound's interaction with various biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C13H8Cl2F3N3O2S |

| Molecular Weight | 368.18 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing a trifluoromethyl group have shown enhanced activity against breast cancer cell lines (MCF-7, MDA-MB-231) and leukemia cell lines (CEM-13, U-937) with IC50 values in the micromolar range.

Key Findings :

- Cytotoxicity : The compound demonstrated cytotoxic effects with IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells.

- Mechanism of Action : Flow cytometry analysis revealed that these compounds induce apoptosis, suggesting a mechanism involving caspase activation and cell cycle arrest.

Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Preliminary data suggest that this compound may selectively inhibit certain isoforms of carbonic anhydrases at low concentrations.

| Enzyme Target | IC50 Value (nM) |

|---|---|

| Carbonic Anhydrase IX | 89 pM |

| Carbonic Anhydrase II | 750 nM |

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the efficacy of sulfonamide derivatives against MCF-7 and HCT-116 cancer cell lines. The compound exhibited comparable or greater cytotoxicity than standard chemotherapeutics like doxorubicin.

- Results indicated that the presence of electron-withdrawing groups at specific positions on the aromatic ring significantly enhances biological activity.

-

Inhibition of Carbonic Anhydrases :

- A recent investigation into the inhibition of human carbonic anhydrases revealed that several sulfonamide derivatives, including this compound, showed selective inhibition profiles. The most active compounds were noted for their low nanomolar inhibition constants.

Q & A

Q. What are the key physicochemical properties of 4-chloro-N-(5-chloro-2-cyanophenyl)-3-(trifluoromethyl)benzene-1-sulfonamide, and how are they determined experimentally?

Answer: The compound has a molecular formula of C₁₄H₇Cl₂F₃N₂O₂S and a molecular weight of 395.19 g/mol . Key characterization methods include:

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Nuclear magnetic resonance (NMR) to confirm substituent positions (e.g., chlorine, trifluoromethyl, and cyanophenyl groups) .

- X-ray crystallography to resolve the spatial arrangement of functional groups, particularly the sulfonamide linkage and trifluoromethyl substitution .

Q. Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₁₄H₇Cl₂F₃N₂O₂S | |

| Molecular weight | 395.19 g/mol | |

| CAS number | 1031161-26-8 | |

| Key substituents | Cl, CF₃, CN, sulfonamide |

Q. How is this compound synthesized, and what are the critical reaction conditions?

Answer: Synthesis typically involves multi-step nucleophilic substitution and sulfonamide coupling :

Chlorination : Introduction of chlorine substituents on the benzene ring under controlled anhydrous conditions .

Sulfonamide formation : Reaction of 4-chlorobenzene-1-sulfonyl chloride with 5-chloro-2-cyanophenylamine in tetrahydrofuran (THF) at reflux (~66°C) for 9–12 hours .

Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) to isolate the product with >95% purity .

Q. Critical factors :

Q. What is the known biological activity of this compound, and how is it evaluated in preclinical studies?

Answer: The compound is classified as flusulfamide , a pesticide targeting fungal pathogens . Bioactivity is assessed via:

Q. Table 2: Bioactivity Data

| Assay Type | Target Organism | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| SDH inhibition | Botrytis cinerea | 0.8 μM | |

| MIC (fungal growth) | Fusarium oxysporum | 5.2 μM |

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence the compound’s bioactivity, and what are the key structure-activity relationship (SAR) trends?

Answer: SAR studies reveal:

- Trifluoromethyl group : Critical for enhancing lipophilicity and membrane permeability. Replacement with methyl or ethyl groups reduces antifungal activity by >50% .

- Cyanophenyl substitution : The electron-withdrawing cyano group stabilizes the sulfonamide linkage, improving metabolic stability .

- Chlorine position : 5-chloro substitution on the phenyl ring maximizes target binding affinity, as shown in docking studies with SDH .

Q. Methodological insight :

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Answer: Contradictions often arise from variability in experimental design . Mitigation strategies include:

Standardize assay conditions : Fixed pH (6.8–7.2), temperature (25°C), and solvent (DMSO concentration ≤1%).

Control for stereochemistry : Verify enantiomeric purity via chiral HPLC, as impurities can skew IC₅₀ values .

Cross-validate with orthogonal assays : Combine enzymatic inhibition data with whole-cell antifungal activity to confirm target specificity .

Example : A study reporting low MIC values may use spore germination assays, while another using hyphal growth inhibition might show higher MICs. Aligning assay endpoints resolves discrepancies .

Q. What computational methods are suitable for predicting the environmental fate or metabolic pathways of this compound?

Answer:

- ADMET prediction : Use tools like SwissADME to estimate LogP (predicted: 3.2), water solubility, and cytochrome P450 metabolism sites .

- Density functional theory (DFT) : Calculate bond dissociation energies to predict photodegradation pathways (e.g., cleavage of sulfonamide bonds under UV light) .

- Molecular docking : Map interactions with human serum albumin (HSA) to assess potential toxicity .

Validation : Compare computational predictions with high-resolution LC-MS/MS data from metabolic stability studies in liver microsomes .

Q. How can researchers design derivatives to improve selectivity and reduce off-target effects?

Answer:

- Fragment-based drug design : Replace the cyanophenyl group with a bulkier substituent (e.g., pyridyl) to reduce human SDH binding .

- Prodrug strategies : Introduce hydrolyzable esters to enhance fungal cell uptake while minimizing mammalian cell penetration .

- Pharmacophore modeling : Identify essential features (e.g., sulfonamide orientation) using software like MOE or Schrödinger .

Case study : A derivative with a thiophene ring (replacing cyanophenyl) showed 10-fold higher selectivity for fungal SDH .

Q. What are the recommended protocols for stability testing under varying storage conditions?

Answer:

- Thermal stability : Store at –20°C in amber vials; assess degradation via HPLC after 6 months .

- Photostability : Expose to UV light (320–400 nm) for 48 hours; monitor sulfonamide bond cleavage using NMR .

- Hydrolytic stability : Test in buffers (pH 3–9) at 37°C; quantify hydrolysis products with LC-MS .

Key finding : The compound is stable for >12 months at –20°C but degrades rapidly at >40°C .

Q. How can researchers address solubility challenges in in vitro assays?

Answer:

- Co-solvent systems : Use 0.1% Tween-80 or cyclodextrin-based formulations to enhance aqueous solubility .

- pH adjustment : Dissolve in mildly basic solutions (pH 8.0) to ionize the sulfonamide group .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Validation : Compare solubility in PBS vs. DMSO/PEG mixtures using nephelometry .

Q. What in silico tools are recommended for predicting toxicity and environmental impact?

Answer:

- ECOSAR : Estimate aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .

- TOPKAT : Predict mutagenicity and carcinogenicity based on structural alerts .

- Molecular docking with human targets : Screen for off-target binding to hERG channels or nuclear receptors .

Validation : Cross-reference predictions with Ames test data and zebrafish embryo toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.